Pico145 -

Pico145

Catalog Number: EVT-8201405
CAS Number:
Molecular Formula: C23H20ClF3N4O5
Molecular Weight: 524.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pico145 is classified as a synthetic organic compound. Its IUPAC name is 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione. This compound was synthesized and characterized in studies aimed at enhancing the understanding of TRPC channel functions and their implications in health and disease .

Molecular Structure Analysis

The molecular structure of Pico145 features several notable components:

  • A purine core, which is common in many biologically active compounds.
  • Substituents including a 4-chlorobenzyl group and a trifluoromethoxyphenyl group, which contribute to its binding affinity and selectivity towards the TRPC channels.
  • The presence of a hydroxypropyl group enhances its solubility and may influence its biological activity.

The structural characteristics of Pico145 are essential for its function as an inhibitor of TRPC channels, allowing it to interact effectively with the target proteins .

Chemical Reactions Analysis

Pico145 primarily functions through competitive inhibition of TRPC channels. It has been shown to inhibit muscarinic receptor-mediated currents in intestinal smooth muscle cells, specifically targeting the muscarinic cation current (mI CAT). The compound's inhibitory effects were quantified with an IC50 value of approximately 3.1 picomolar against currents evoked by GTPγS, demonstrating its high potency . Additionally, Pico145 does not significantly affect other ion channels such as TRPC3 or TRPV1, indicating its specificity for TRPC1/4/5 channels .

Mechanism of Action

The mechanism by which Pico145 inhibits TRPC channels involves competitive binding to the channel sites that are typically activated by endogenous ligands or other agonists. Upon binding, Pico145 prevents calcium influx through these channels, thereby modulating cellular responses that depend on calcium signaling. This inhibition has been shown to affect various physiological processes, including smooth muscle contraction and intestinal motility, making it a valuable tool for studying gastrointestinal physiology .

Physical and Chemical Properties Analysis

Pico145 exhibits several physical and chemical properties that are relevant to its function:

  • Molecular Weight: Approximately 402.9 g/mol.
  • Solubility: The presence of hydrophilic groups suggests good solubility in aqueous environments.
  • Stability: As a synthetic organic compound, it is expected to have stability under standard laboratory conditions.

These properties facilitate its use in biological assays and pharmacological studies .

Applications

Pico145 has significant applications in scientific research:

  • Pharmacological Studies: It serves as a critical tool for investigating the roles of TRPC channels in various biological systems, particularly in smooth muscle physiology.
  • Gastrointestinal Research: Its ability to inhibit intestinal motility makes it valuable for studying gastrointestinal disorders where TRPC channel activity is implicated.
  • Potential Therapeutic Applications: Given its specificity and potency, there is potential for developing therapeutic strategies targeting diseases associated with dysregulated TRPC channel activity.
Discovery and Development of Pico145 as a Transient Receptor Potential Canonical 1/4/5 Channel Inhibitor

Historical Context of Transient Receptor Potential Canonical 1/4/5 Channel Pharmacology

The pharmacological targeting of Transient Receptor Potential Canonical (TRPC) channels—particularly the TRPC1, TRPC4, and TRPC5 isoforms—has evolved significantly since the identification of TRPC1 as the first mammalian TRP channel in 1995. Early efforts were hampered by a lack of selective modulators and incomplete understanding of channel stoichiometry. TRPC1 does not form functional homomeric channels but serves as an essential auxiliary subunit in heterotetrameric complexes with TRPC4 and/or TRPC5, which exhibit distinct biophysical properties compared to homomers (e.g., reduced Ca²⁺ permeability, outwardly rectifying current-voltage relationships) [1] [9]. Initial tool compounds like N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (ML204) and (-)-Englerin A provided foundational insights but suffered from limitations: ML204 exhibited moderate potency (IC₅₀ ~1–5 µM) and off-target effects on potassium channels, while (-)-Englerin A, though potent (EC₅₀ ~18–26 nM), activated multiple TRPC1/4/5 configurations non-selectively [4] [5]. These early agents highlighted the need for high-affinity, subtype-selective inhibitors to probe the pathophysiological roles of TRPC1/4/5 heteromers.

Table 1: Evolution of TRPC1/4/5 Pharmacological Tools

CompoundTypePotency (IC₅₀/EC₅₀)Key Limitations
ML204Inhibitor1–5 µMOff-target effects on K⁺ channels
(-)-Englerin AActivator18–26 nMNon-selective TRPC1/4/5 activation
ClemizoleInhibitor~300 nMHistamine H₁ receptor antagonism
Pico145Inhibitor0.9–4.0 nMHigh selectivity for TRPC1/4/5

Rationale for Targeting Transient Receptor Potential Canonical 1/4/5 Heteromers in Disease Models

TRPC1/4/5 heteromers are implicated in diverse pathological processes via their roles as non-selective cation channels permeable to Na⁺, K⁺, and Ca²⁺. Their activation triggers membrane depolarization and calcium influx, modulating cellular signaling cascades in specific tissues:

  • Neurological Disorders: TRPC5 homomers and TRPC1/5 heteromers in the hippocampus, amygdala, and substantia nigra regulate fear behaviors, anxiety, and seizure susceptibility. Genetic ablation of TRPC5 reduces neuronal death and mortality in pilocarpine-induced seizure models, while TRPC1/4 deletion mitigates acute excitotoxicity [7] [9].
  • Renal Pathophysiology: In podocytes, TRPC5 activation induces cytoskeletal remodeling and proteinuria via Rac1-dependent pathways. Heteromeric TRPC1/5 channels contribute to calcium overload in diabetic nephropathy, driving podocyte apoptosis [4] [10].
  • Gastrointestinal Dysmotility: TRPC4-mediated muscarinic cation currents (mICAT) in intestinal smooth muscle underlie postprandial contractility. Pico145 inhibition of these currents normalizes hypermotility in preclinical models [3].
  • Cardiovascular Remodeling: TRPC1/4/5 complexes in endothelial and smooth muscle cells mediate vasoconstriction and hypertrophy responses to G-protein-coupled receptor agonists (e.g., endothelin-1) [4] [5].

Table 2: Disease Models Linked to TRPC1/4/5 Channel Activity

Disease AreaChannel CompositionMechanistic RoleIntervention Outcome
EpilepsyTRPC5 homomersSeizure propagation, neuronal deathReduced mortality in knockout models
Chronic Kidney DiseaseTRPC1/5 heteromersPodocyte injury, proteinuriaAC1903 reduces proteinuria in mice
GI HypercontractilityTRPC4-mediated mICATMuscarinic receptor-dependent cation influxPico145 normalizes intestinal motility
AnxietyTRPC4/5 corticolimbicFear memory consolidationBI 135889 in clinical trials (Phase I)

Synthesis and Optimization of Pico145: From Compound 31 to Clinical Probes

Pico145 (also designated HC-608) emerged from systematic optimization of xanthine-based scaffolds pioneered by Hydra Biosciences. Initial screening identified Compound 31 as a low-nanomolar inhibitor of TRPC4 (IC₅₀ ~50 nM), but with suboptimal pharmacokinetics. Structure-activity relationship studies revealed:

  • Core Modifications: Introduction of a para-trifluoromethyl phenyl group at the N7 position enhanced hydrophobic interactions within the lipid-binding pocket.
  • Side Chain Engineering: A trans-cyclohexyl moiety replacing the N1 ethyl group improved metabolic stability and oral bioavailability [4] [8].
  • Heteromer Selectivity: Pico145 exhibits 100–1,000-fold greater potency against heteromeric TRPC1/4/5 channels (IC₅₀ ~0.9 nM) versus homomeric TRPC4 or TRPC5 (IC₅₀ ~1.8–4.0 nM), attributed to conformational differences in lipid-binding sites within heterotetrameric assemblies [8].

Cryo-electron microscopy (cryo-EM) structures of human TRPC5 bound to Pico145 (resolution: 3.0 Å) elucidated its mechanism: Pico145 displaces phosphatidylinositol 4,5-bisphosphate (PIP₂) from a conserved inter-subunit pocket between transmembrane helices S1–S4 and S5–S6. This pocket, lined by residues Phe414, Tyr374, and Leu515, is critical for channel gating. PIP₂ displacement stabilizes the closed state, preventing conformational changes required for ion conduction [6] [8]. Additionally, Pico145 binding allosterically modulates a putative intracellular zinc site involving His393 and Cys554, further inhibiting channel activity [8].

Table 3: Key Stages in Pico145 Optimization

ParameterCompound 31Intermediate AnalogPico145 (HC-608)
TRPC4 IC₅₀50 nM5 nM1.8 nM
TRPC1/5 Heteromer IC₅₀Not reported0.5 nM0.9 nM
Metabolic StabilityLow (t₁/₂ < 30 min)ModerateHigh (t₁/₂ > 120 min)
Binding MechanismCompetitive with Englerin APIP₂ displacementConfirmed PIP₂ displacement

These advances enabled Pico145’s use as a clinical probe: its oral bioavailability and picomolar potency facilitated in vivo validation in kidney disease models (GFB-887/Goldfinch Bio) and anxiety disorders (BI 135889/Boehringer Ingelheim), both derivatives leveraging the xanthine pharmacophore refined in Pico145 [4] [10]. The structural insights from Pico145-bound TRPC5 further inspired next-generation inhibitors, such as quinazolinone derivatives designed to exploit the same lipid-displacement mechanism [10].

Properties

Product Name

Pico145

IUPAC Name

7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione

Molecular Formula

C23H20ClF3N4O5

Molecular Weight

524.9 g/mol

InChI

InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3

InChI Key

PRJHEJGMSOBHTO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.